BenchChemオンラインストアへようこそ!

DS-9300

Epigenetics Prostate Cancer Histone Acetyltransferase

This novel EP300/CBP HAT inhibitor offers unparalleled potency in AR+ prostate cancer models (VCaP IC50=0.6 nM) and a validated oral in vivo regimen (3 mg/kg QD). Ideal for dissecting AR signaling and validating PROTAC findings.

Molecular Formula C25H26F3N5O3
Molecular Weight 501.5 g/mol
Cat. No. B11928448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-9300
Molecular FormulaC25H26F3N5O3
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F
InChIInChI=1S/C25H26F3N5O3/c1-36-17-4-2-15(3-5-17)24(8-10-25(27,28)11-9-24)23(35)33-14-16(26)12-20(33)22(34)31-21-7-6-18-19(30-21)13-29-32-18/h2-7,13,16,20H,8-12,14H2,1H3,(H,29,32)(H,30,31,34)/t16-,20-/m1/s1
InChIKeyUCKDTCZSOLMOMQ-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS-9300 for Prostate Cancer Research: A Selective EP300/CBP HAT Inhibitor with Quantifiable In Vitro and In Vivo Differentiation


DS-9300 is a novel, orally active small-molecule inhibitor developed by Daiichi Sankyo that selectively targets the histone acetyltransferase (HAT) domain of EP300 and CREB-binding protein (CBP) [1]. These closely related transcriptional co-activators are master regulators of lysine acetylation, and their aberrant activity is implicated in the progression of several cancers, notably prostate cancer [2]. DS-9300 was optimized via structure-based drug design to achieve low-nanomolar potency against EP300/CBP HAT activity and robust cellular activity, leading to its selection as a preclinical candidate with demonstrated oral efficacy [1].

Why Simple Substitution of DS-9300 with Other EP300/CBP Inhibitors Compromises Research Integrity


The class of EP300/CBP inhibitors is highly heterogeneous, with compounds exhibiting vast differences in potency, selectivity, pharmacokinetics, and, critically, their demonstrated in vivo efficacy. Simply substituting one EP300/CBP inhibitor for another without rigorous validation can lead to conflicting and irreproducible results. For instance, while bromodomain inhibitors like GNE-781 or PROTAC degraders like CBPD-409 target the same protein family, their mechanisms of action and downstream biological effects are distinct from those of a direct HAT catalytic inhibitor like DS-9300 [1]. Furthermore, within the HAT inhibitor subclass, significant variations exist in cellular potency and oral bioavailability, making cross-compound extrapolation scientifically unsound. The following quantitative evidence demonstrates the specific, verifiable performance profile of DS-9300, which is not guaranteed by any other in-class compound and is essential for robust, reproducible research in androgen receptor-driven prostate cancer models [2].

Quantitative Differentiation of DS-9300 Against Key EP300/CBP Inhibitor Comparators


Biochemical Potency Against EP300 HAT: DS-9300 vs. CPI-1612 and A-485

DS-9300 demonstrates low-nanomolar inhibitory potency against the EP300 histone acetyltransferase (HAT) domain. In a head-to-head comparison, DS-9300 (IC50 = 28 nM) shows a differentiated potency profile compared to the established tool compound A-485 (IC50 = 60 nM) and the clinical-stage compound CPI-1612 (IC50 = 8.1 nM) . This positions DS-9300 as a potent inhibitor with an activity window distinct from both earlier tool compounds and other preclinical candidates.

Epigenetics Prostate Cancer Histone Acetyltransferase

Cellular H3K27 Acetylation Inhibition: A Direct Target Engagement Metric

A critical differentiator for HAT inhibitors is their ability to engage the target within a cellular environment and modulate downstream histone acetylation. DS-9300 potently inhibits acetylation of lysine 27 on histone H3 (H3K27Ac), a direct product of EP300/CBP activity, with an IC50 of 54 nM in LK-2 cells . This cellular IC50 is within 2-fold of its biochemical IC50 (28 nM), indicating efficient cell permeability and target engagement. This level of cellular activity is a key benchmark, as it distinguishes DS-9300 from many other EP300/CBP inhibitors which may show high biochemical potency but poor cellular activity or target selectivity.

Target Engagement Chromatin Biology Pharmacodynamics

Differential Anti-Proliferative Activity in Prostate Cancer Cell Lines

The anti-proliferative effects of DS-9300 were profiled across a panel of prostate cancer cell lines with varying genetic backgrounds. The compound exhibited potent growth inhibition in VCaP cells (IC50 = 0.6 nM), which are androgen-sensitive and express high levels of the androgen receptor (AR) and PSA [1]. This potency was significantly higher than in other prostate cancer lines: 22Rv1 (IC50 = 6.5 nM, ~11-fold less sensitive), LNCaP (IC50 = 3.4 nM, ~6-fold less sensitive), and the AR-negative PC3 line (IC50 = 287.2 nM, ~480-fold less sensitive) [1]. This stark differential sensitivity across cell lines underscores a mechanism of action linked to AR signaling, a property not universally shared by all EP300/CBP inhibitors.

Prostate Cancer Cell Proliferation Androgen Receptor

In Vivo Efficacy and Safety in a Castration-Resistant Prostate Cancer Model

The therapeutic potential of DS-9300 was validated in vivo using a castrated VCaP xenograft mouse model, a clinically relevant model for castration-resistant prostate cancer (CRPC). Once-daily oral administration of DS-9300 (at 3 mg/kg) resulted in potent antitumor effects [1]. Critically, this efficacy was achieved without significant body weight loss, indicating a favorable tolerability profile at the effective dose [1]. While direct comparative in vivo data against other EP300/CBP inhibitors in the exact same model is not publicly available, this data establishes a clear and quantifiable in vivo benchmark for DS-9300, distinguishing it from many tool compounds or early-stage inhibitors that lack robust in vivo characterization or exhibit significant toxicity.

In Vivo Pharmacology Xenograft Model CRPC

Defined Research Applications for DS-9300 Based on Validated Quantitative Evidence


Investigating Androgen Receptor-Driven Prostate Cancer Biology

DS-9300 is uniquely suited for studies focused on androgen receptor (AR) signaling in prostate cancer. Its exceptional potency in the VCaP cell line (IC50 = 0.6 nM), which is highly sensitive to AR-driven growth, combined with its strong selectivity for this cell type over AR-negative PC3 cells (~480-fold difference), provides a powerful tool for dissecting the crosstalk between EP300/CBP-mediated histone acetylation and AR transcriptional activity [1]. Researchers can confidently use DS-9300 to modulate the epigenetic landscape in AR-positive models and assess the resulting effects on AR target gene expression and cell proliferation.

Validated Oral Dosing Regimen for In Vivo Preclinical Studies in CRPC

For researchers planning to transition from in vitro to in vivo experiments in castration-resistant prostate cancer (CRPC) models, DS-9300 offers a significant advantage. The publication of a well-tolerated, efficacious oral dosing regimen (3 mg/kg, once daily) in a castrated VCaP xenograft model provides a validated starting point [1]. This eliminates the need for extensive and costly pilot pharmacokinetic and tolerability studies that are often required for less-characterized compounds, thereby accelerating research timelines and improving the reproducibility of in vivo findings.

Differentiating the Role of EP300/CBP Catalytic Activity from Bromodomain Function

The EP300/CBP proteins possess both a catalytic HAT domain and a bromodomain (BRD). DS-9300, as a selective HAT catalytic inhibitor, can be paired with selective bromodomain inhibitors (e.g., GNE-781, CPI-637, UMB298) in comparative studies to functionally dissect the distinct biological roles of these two domains [1]. Its moderate biochemical potency (IC50 = 28 nM) relative to ultra-potent BRD inhibitors also makes it a useful tool for studying the nuanced, graded responses to HAT inhibition, which may be more physiologically relevant than complete enzymatic ablation.

Benchmarking Against PROTAC Degraders in Loss-of-Function Studies

A cutting-edge application for DS-9300 is as a critical control compound in studies utilizing EP300/CBP PROTAC degraders (e.g., CBPD-409). While PROTACs achieve complete protein degradation, DS-9300 provides a reversible and transient inhibition of catalytic activity. Comparing the cellular and in vivo effects of DS-9300 with those of a degrader can help researchers determine whether the observed phenotypes are due to a loss of the EP300/CBP protein scaffold (scaffolding function) or specifically due to the loss of its HAT enzymatic activity [2]. This level of mechanistic insight is crucial for target validation and understanding the true therapeutic potential of targeting this protein family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-9300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.